molecular formula C16H17N3O2 B246534 2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide

2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide

Cat. No.: B246534
M. Wt: 283.32 g/mol
InChI Key: IFSMOIFEVRYTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound combines the benzimidazole core with a furan ring, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide typically involves the condensation of 1-propyl-1H-benzimidazole with a furan derivative. One common method is the reaction of 1-propyl-1H-benzimidazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The furan ring may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide can be compared with other benzimidazole derivatives, such as:

What sets this compound apart is its unique combination of the benzimidazole and furan rings, which may confer enhanced biological activity and specificity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(1-propylbenzimidazol-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H17N3O2/c1-2-9-19-13-7-4-3-6-12(13)18-15(19)11-17-16(20)14-8-5-10-21-14/h3-8,10H,2,9,11H2,1H3,(H,17,20)

InChI Key

IFSMOIFEVRYTKY-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3

Origin of Product

United States

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